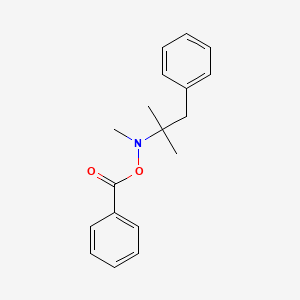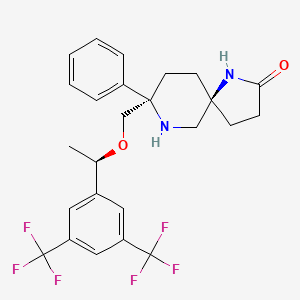
Rolapitant (1R,2R,3S)-Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rolapitant (1R,2R,3S)-Isomer is a selective neurokinin-1 receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting. This compound is notable for its long half-life and high receptor binding affinity, making it effective in managing delayed nausea and vomiting associated with chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3S)-Isomer involves several key steps, including the formation of the cyclopentane ring and the introduction of various functional groups. One common synthetic route starts with the preparation of a cyclopentane derivative, followed by a series of reactions to introduce the necessary substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method to improve efficiency and yield. This method involves the esterification of intermediate compounds, followed by purification steps to obtain the high-purity final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rolapitant (1R,2R,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various derivatives of Rolapitant, which can be used for further research and development in medicinal chemistry .
Applications De Recherche Scientifique
Rolapitant (1R,2R,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.
Biology: Employed in research on neurotransmitter pathways and receptor binding studies.
Medicine: Investigated for its potential use in treating other conditions related to neurokinin-1 receptor activity, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Rolapitant (1R,2R,3S)-Isomer exerts its effects by selectively binding to the neurokinin-1 receptors in the brain, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This binding prevents the activation of the receptor, thereby reducing the symptoms of nausea and vomiting. The molecular targets involved include the neurokinin-1 receptors, and the pathways affected are primarily those related to neurotransmitter signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Netupitant: A newer neurokinin-1 receptor antagonist with a different chemical structure but similar therapeutic effects.
Uniqueness
Rolapitant (1R,2R,3S)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Additionally, its high receptor binding affinity ensures effective prevention of delayed nausea and vomiting, making it a valuable option in chemotherapy-induced nausea and vomiting management .
Propriétés
Formule moléculaire |
C25H26F6N2O2 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1 |
Clé InChI |
FIVSJYGQAIEMOC-AVIJNYRZSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
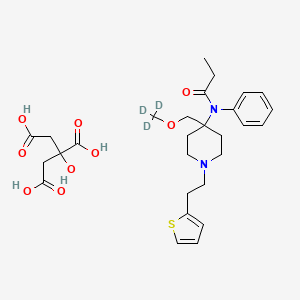
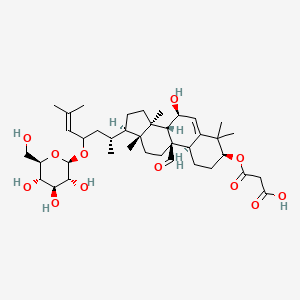
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
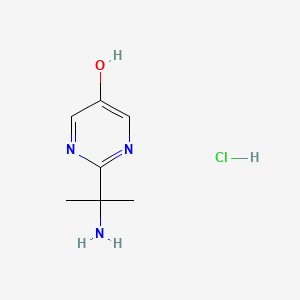
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
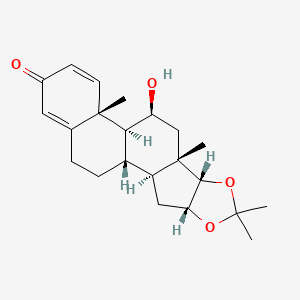
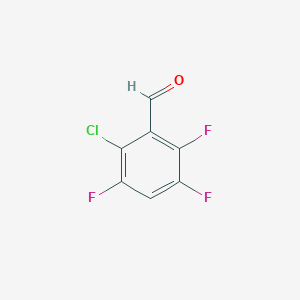

![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
